molecular formula C9H16ClNO B2466517 N-[-4-chlorobut-2-en-1-yl]-2,2-dimethylpropanamide CAS No. 1562358-53-5

N-[-4-chlorobut-2-en-1-yl]-2,2-dimethylpropanamide

Cat. No.: B2466517
CAS No.: 1562358-53-5
M. Wt: 189.68 g/mol
InChI Key: FWBJTFIKFJVVDS-UHFFFAOYSA-N
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Description

N-[-4-chlorobut-2-en-1-yl]-2,2-dimethylpropanamide is an organic compound characterized by its unique structure, which includes a chlorinated butenyl group attached to a dimethylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[-4-chlorobut-2-en-1-yl]-2,2-dimethylpropanamide typically involves the reaction of 4-chlorobut-2-en-1-amine with 2,2-dimethylpropanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant feed rates, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[-4-chlorobut-2-en-1-yl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The chlorinated butenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted butenyl derivatives.

Scientific Research Applications

N-[-4-chlorobut-2-en-1-yl]-2,2-dimethylpropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[-4-chlorobut-2-en-1-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include modulation of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    N-[-4-chlorobut-2-en-1-yl]-2,2-dimethylpropanamide: shares structural similarities with other chlorinated amides and butenyl derivatives.

    This compound: can be compared to compounds like N-[-4-chlorobut-2-en-1-yl]-2,2-dimethylbutanamide and N-[-4-chlorobut-2-en-1-yl]-2,2-dimethylpentanamide.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and industrial applications.

Properties

CAS No.

1562358-53-5

Molecular Formula

C9H16ClNO

Molecular Weight

189.68 g/mol

IUPAC Name

N-(4-chlorobut-2-enyl)-2,2-dimethylpropanamide

InChI

InChI=1S/C9H16ClNO/c1-9(2,3)8(12)11-7-5-4-6-10/h4-5H,6-7H2,1-3H3,(H,11,12)

InChI Key

FWBJTFIKFJVVDS-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)NCC=CCCl

Canonical SMILES

CC(C)(C)C(=O)NCC=CCCl

solubility

not available

Origin of Product

United States

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